1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound characterized by its unique indazole core structure substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl-substituted precursors.
Cyclization Reaction: A cyclization reaction is employed to form the indazole core. This can be achieved through the reaction of hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Substitution Reaction: The chlorophenyl groups are introduced through substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Catalysis: Employing catalysts to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the indazole core or the chlorophenyl groups.
Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Materials Science: Used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazole: Lacks the ketone group, which may affect its reactivity and biological activity.
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-ol: Contains a hydroxyl group instead of a ketone, potentially altering its chemical properties.
Uniqueness
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14Cl2N2O |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
1,6-bis(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-3-1-12(2-4-14)13-9-18-17(19(24)10-13)11-22-23(18)16-7-5-15(21)6-8-16/h1-8,11,13H,9-10H2 |
InChI Key |
NDJXEOHRBLXQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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